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Introduction to DEPT-135 NMR Spectroscopy
Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful NMR technique

used to differentiate carbon signals based on the number of attached protons.[1][2] The DEPT-

135 experiment is a specific variant that provides crucial information for the structural

elucidation of organic molecules by distinguishing between methyl (CH₃), methylene (CH₂), and

methine (CH) groups.[2][3][4] Unlike a standard broadband-decoupled ¹³C NMR spectrum

which shows all unique carbon atoms as single lines, a DEPT-135 spectrum provides spectral

editing based on the phase of the carbon signal.

In a DEPT-135 spectrum:

CH₃ (methyl) groups appear as positive signals.[2][4]

CH₂ (methylene) groups appear as negative (inverted) signals.[2][4]

CH (methine) groups appear as positive signals.[2][4]

Quaternary carbons (C), which lack directly attached protons, are not observed.[2][5]

This technique is invaluable for assigning carbon resonances and confirming structural features

within a molecule. For a comprehensive analysis, the DEPT-135 spectrum is typically analyzed
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in conjunction with a standard broadband-decoupled ¹³C NMR spectrum and often a DEPT-90

spectrum, which exclusively shows CH signals.[4]

Principles of DEPT-135
The DEPT pulse sequence involves the transfer of polarization from the highly abundant and

sensitive ¹H nuclei to the less sensitive ¹³C nuclei.[6] This transfer enhances the ¹³C signal. The

final step in the DEPT-135 pulse sequence is a 135° proton pulse, which modulates the phase

of the resulting carbon signal based on the number of attached protons. This phase modulation

is the key to differentiating the carbon types.

Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.

Sample Quantity: For a typical small organic molecule (MW < 1000 g/mol ), dissolve 50-100

mg of the compound in 0.6-0.7 mL of a deuterated solvent.[7] For ¹H spectra, a lower

concentration of 5-25 mg is often sufficient.[7]

Solvent Selection: Use a high-purity deuterated solvent that completely dissolves the

sample. Common choices include CDCl₃, DMSO-d₆, Acetone-d₆, and D₂O.[7]

Filtration: To remove any particulate matter that can degrade the quality of the NMR

spectrum, filter the sample solution through a small plug of glass wool packed into a Pasteur

pipette directly into a clean, dry NMR tube.[8]

NMR Tubes: Use clean, high-quality NMR tubes. Chipped or broken tubes should be

discarded as they can be dangerous and affect the magnetic field homogeneity.[8]

Spectrometer Setup and Data Acquisition
The following is a general protocol for acquiring a DEPT-135 spectrum on a modern NMR

spectrometer. Specific parameters may vary depending on the instrument and the sample.

Initial Setup: Insert the sample into the spectrometer. Lock the spectrometer on the

deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
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[9]

Tuning: Tune and match the ¹H and ¹³C channels of the probe.[9]

Load DEPT-135 Pulse Program: Select the standard DEPT-135 pulse sequence from the

spectrometer's software library (e.g., dept135 on Bruker systems).[10]

Set Acquisition Parameters:

Spectral Width (SW): Set the spectral width to encompass all expected ¹³C chemical shifts

(e.g., 0-200 ppm).[9]

Transmitter Frequency Offset (O1p): Center the transmitter frequency in the middle of the

expected spectral range.[9]

Acquisition Time (AQ): A typical value is around 1.0 second.[9]

Relaxation Delay (D1): A delay of 1-2 seconds is common to allow for relaxation of the

nuclei between scans.[9]

Number of Scans (NS): The number of scans will depend on the sample concentration.

Start with a minimum of 1024 scans and increase as needed to achieve an adequate

signal-to-noise ratio.[9]

¹J(C,H) Coupling Constant: The DEPT experiment is optimized for a specific one-bond

carbon-proton coupling constant. A typical default value is 145 Hz, which is suitable for

many organic molecules.[11]

Data Processing
Fourier Transformation: Apply an exponential window function with a line broadening factor

of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform of the Free

Induction Decay (FID).[9]

Phasing: Manually phase the spectrum to ensure that the CH/CH₃ signals are positive and

the CH₂ signals are negative.
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Baseline Correction: Apply a baseline correction to obtain a flat baseline across the

spectrum.

Referencing: Reference the spectrum to the chemical shift of the deuterated solvent or an

internal standard (e.g., TMS).

Data Presentation and Interpretation
Quantitative data from a DEPT-135 experiment should be presented in a clear and organized

manner to facilitate interpretation. A tabular format is highly recommended.

Example Data Table: Isoamyl Acetate
Chemical Shift (δ,
ppm)

DEPT-135 Phase Multiplicity Assignment

171.1 No Signal C Carbonyl

63.1 Negative CH₂ -O-CH₂-

37.3 Negative CH₂ -CH₂-CH₂-CH-

25.0 Positive CH -CH(CH₃)₂

22.4 Positive CH₃ -CH(CH₃)₂

20.9 Positive CH₃ -C(=O)-CH₃

Combined Analysis with ¹³C and DEPT-90
For unambiguous assignment, a combined analysis is often necessary.

Chemical Shift
(δ, ppm)

¹³C Signal
DEPT-90
Signal

DEPT-135
Phase

Assignment

135.0 Present Present Positive CH

128.5 Present No Signal Negative CH₂

25.0 Present No Signal Positive CH₃

140.0 Present No Signal No Signal C
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Visualizing Workflows and Relationships
Experimental Workflow
The following diagram illustrates the typical workflow for a DEPT-135 experiment.
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DEPT-135 Experimental Workflow

Sample Preparation

Data Acquisition

Data Processing
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DEPT-135 Interpretation Logic
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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